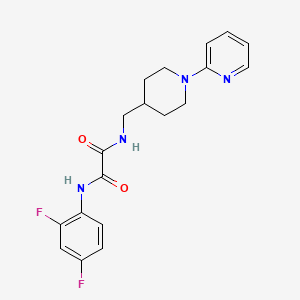

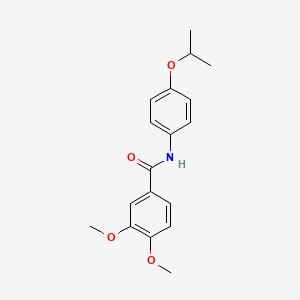

![molecular formula C23H17Cl2N3O2S2 B2505116 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide CAS No. 864859-98-3](/img/structure/B2505116.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

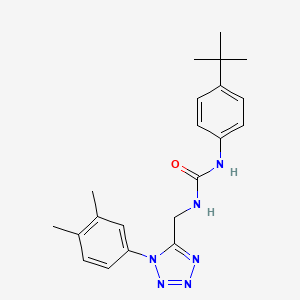

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound also contains a tetrahydrothieno pyridine moiety and a dichlorobenzamide moiety .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for this compound is not detailed in the available literature.Applications De Recherche Scientifique

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

This compound and its derivatives have been studied for their potential as inhibitors of PI3Kα and mTOR. One study investigated various 6,5-heterocyclic analogs as alternatives to the benzothiazole ring to improve metabolic stability. This research is significant in understanding the structural activity relationships of these inhibitors (Stec et al., 2011).

Anticancer Applications

Another area of research focuses on the anticancer effects of derivatives of this compound. Studies have explored the synthesis of compounds with a benzothiazole moiety for their antiproliferative activities against various cancer cell lines. These studies are crucial for developing new anticancer agents with lower toxicity (Xie et al., 2015).

Antimicrobial Studies

Research has also been conducted on the antimicrobial properties of compounds containing the benzothiazole moiety. These studies are important for discovering new antibacterial and antifungal agents (Patel & Agravat, 2007).

Synthetic Chemistry and Heterocyclic Derivatives

The compound has been used in synthetic chemistry to create various pyridine and pyrimidine derivatives incorporating the benzothiazole moiety. This research is vital for the development of novel compounds with potential biological activities (Mohamed et al., 2013).

Photochemical Applications

Research in photochemical applications includes the synthesis and characterization of new cyclometalated iridium(III) complexes incorporating benzo[d]thiazole derivatives. These studies are essential for developing new materials for dye-sensitized solar cells and light-emitting electrochemical cells (Ertl et al., 2017).

Mécanisme D'action

Target of action

Compounds with a benzothiazole structure have been found to have anti-tubercular activity . They may target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of action

These compounds may inhibit the activity of their target enzymes, preventing them from carrying out their normal functions .

Biochemical pathways

The inhibition of these enzymes can disrupt the biochemical pathways they are involved in. For example, DprE1 is involved in the biosynthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis .

Result of action

The inhibition of the target enzymes can lead to the death of the bacteria, as they are unable to synthesize crucial components of their cell wall .

Propriétés

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-15-19(11-28)32-23(27-21(30)14-7-6-13(24)10-16(14)25)20(15)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMILFJWNGRCESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

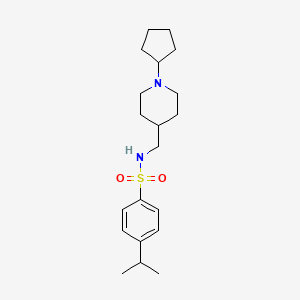

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)

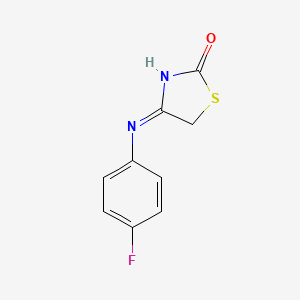

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)

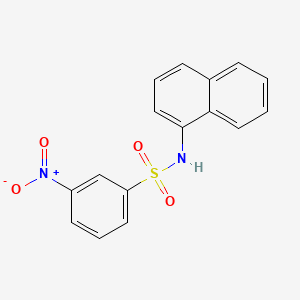

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)